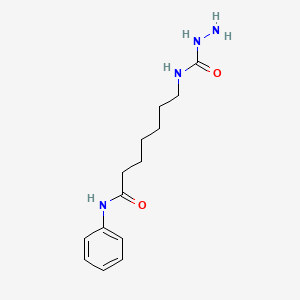

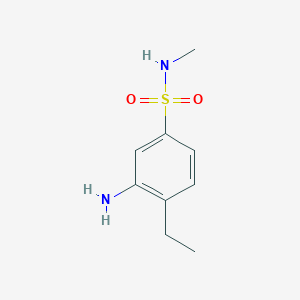

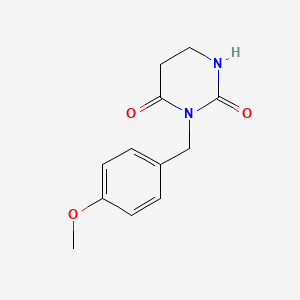

![molecular formula C40H76N2O12 B12518485 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gamithromycin is a macrolide antibiotic used primarily in veterinary medicine. It is sold under the brand name Zactran and is used for the treatment of respiratory diseases in cattle, pigs, and sheep . This compound is a 7a-azalide, a subclass of macrolides, and was approved for veterinary use in the European Union in 2008 .

Métodos De Preparación

Gamithromycin can be synthesized through various methods. One method involves the reductive amination of 9-deoxy-8a-8-azaerythromycin A with n-propanal, using chloride silane as a reducer and organic or inorganic tin as a catalyst . Another method involves the use of water for injection as a solvent, phosphoric acid as a cosolvent, and sodium bisulfite . These methods are suitable for industrial production due to their efficiency and scalability.

Análisis De Reacciones Químicas

Gamithromycin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Gamithromycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying macrolide antibiotics.

Biology: It is used to study the effects of antibiotics on bacterial protein synthesis.

Industry: It is used in the veterinary pharmaceutical industry for the production of antibiotics.

Mecanismo De Acción

Gamithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This action results in the inhibition of bacterial growth and replication.

Comparación Con Compuestos Similares

Gamithromycin is similar to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. it has unique properties that make it particularly effective for veterinary use:

Erythromycin: The parent molecule of macrolides, used primarily in human medicine.

Azithromycin: Known for its long half-life and broad spectrum of activity.

Clarithromycin: Known for its improved acid stability and better oral absorption compared to erythromycin.

Gamithromycin’s unique structure and pharmacokinetic properties make it highly effective for treating respiratory diseases in animals .

Propiedades

Fórmula molecular |

C40H76N2O12 |

|---|---|

Peso molecular |

777.0 g/mol |

Nombre IUPAC |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |

InChI |

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3 |

Clave InChI |

VWAMTBXLZPEDQO-UHFFFAOYSA-N |

SMILES canónico |

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

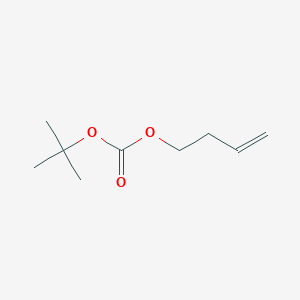

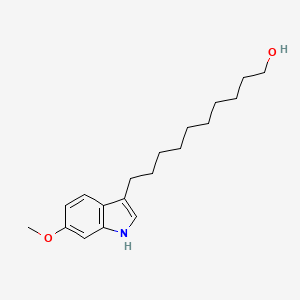

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

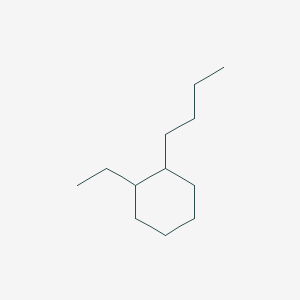

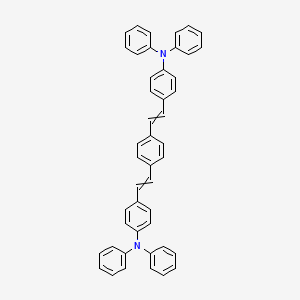

![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

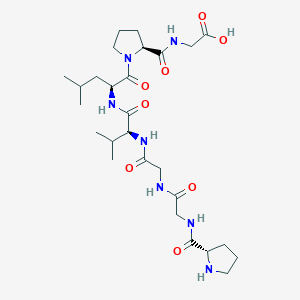

![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)

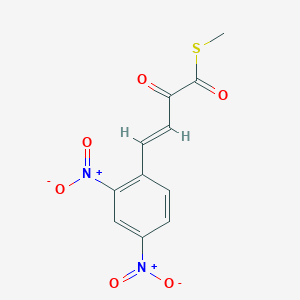

![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)